Pyrimidine-2-sulfonyl Chloride

Sulfonyl chloride stability Heterocyclic chemistry Decomposition kinetics

Pyrimidine-2-sulfonyl chloride is an electron-deficient heterocyclic sulfonyl chloride essential for constructing 2-pyrimidinyl sulfonamide libraries in medicinal chemistry. Unlike stable carbocyclic analogs, its inherent room-temperature instability necessitates sourcing fresh, high-purity (≥95%) material for reliable amine coupling in parallel synthesis and targeted covalent inhibitor (e.g., BTK) programs. Validate storage and handling protocols to avoid SO2 extrusion.

Molecular Formula C4H3ClN2O2S
Molecular Weight 178.6 g/mol
CAS No. 220548-03-8
Cat. No. B1610388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine-2-sulfonyl Chloride
CAS220548-03-8
Molecular FormulaC4H3ClN2O2S
Molecular Weight178.6 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)S(=O)(=O)Cl
InChIInChI=1S/C4H3ClN2O2S/c5-10(8,9)4-6-2-1-3-7-4/h1-3H
InChIKeyCULAGHAXBSYDOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidine-2-sulfonyl Chloride (CAS 220548-03-8): Baseline Identity, Physicochemical Profile, and Strategic Sourcing Considerations


Pyrimidine-2-sulfonyl chloride (CAS 220548-03-8, C4H3ClN2O2S, MW 178.6 g/mol) is a heterocyclic sulfonyl chloride that serves as a key electrophilic building block in medicinal chemistry and organic synthesis [1]. The electron-deficient pyrimidine ring imparts distinctive reactivity and stability characteristics that fundamentally differentiate it from carbocyclic sulfonyl chlorides and other heterocyclic analogs [2]. Commercially available at purities typically ≥95%, this compound is used primarily for the synthesis of sulfonamide derivatives and as a reactive intermediate in parallel medicinal chemistry workflows .

Why Generic Substitution Fails: Structural Determinants of Stability and Reactivity in Pyrimidine-2-sulfonyl Chloride Selection


Heterocyclic sulfonyl chlorides cannot be treated as interchangeable reagents due to profound ring-dependent differences in intrinsic stability and decomposition pathways [1]. Pyrimidine-2-sulfonyl chloride exhibits a well-documented instability at room temperature, characterized by rapid extrusion of SO2 to yield 2-chloropyrimidine—a decomposition mode that distinguishes it from more robust benzenesulfonyl chloride and even from regioisomeric pyridine sulfonyl chlorides [2]. This inherent instability necessitates procurement of fresh, high-purity material with verified storage and handling protocols, as generic substitution with a less reactive sulfonyl chloride (e.g., benzenesulfonyl chloride) or a more stable analog (e.g., sulfonyl fluoride) will fundamentally alter reaction kinetics, product yield, and the downstream sulfonamide structural space accessible in library synthesis [3].

Pyrimidine-2-sulfonyl Chloride (CAS 220548-03-8): Quantified Differentiation for Evidence-Based Procurement


Thermal Instability Profile: Differential Decomposition Rate and Pathway versus Benzenesulfonyl Chloride

Pyrimidine-2-sulfonyl chloride is explicitly classified as unstable at room temperature and undergoes rapid decomposition via SO2 extrusion to 2-chloropyrimidine, a pathway not observed for carbocyclic analogs like benzenesulfonyl chloride under identical ambient conditions [1]. This intrinsic instability contrasts sharply with the routine bench-stability of benzenesulfonyl chloride, directly impacting storage, shipping, and experimental design.

Sulfonyl chloride stability Heterocyclic chemistry Decomposition kinetics

Comparative Stability Across Heterocyclic Systems: Pyrimidine-2-sulfonyl Chloride in the Context of Diazine SO2 Extrusion

A comprehensive study of 236 heteroaromatic sulfonyl halides established that formal SO2 extrusion is the characteristic decomposition pathway for pyridine-2- and pyridine-4-sulfonyl chlorides, as well as most diazine derivatives including pyrimidine-2-sulfonyl chloride [1]. This classifies the compound within a specific stability cohort, distinguishing it from β-isomeric pyridines (hydrolysis-dominated) and from more stable sulfonyl fluorides.

Heteroaromatic sulfonyl halides SO2 extrusion Chemical stability ranking

Reactivity-Specificity Trade-off: Pentafluorophenyl Sulfonate Esters as Shelf-Stable Surrogates for Unstable Pyrimidine-2-sulfonyl Chloride

Heterocyclic pentafluorophenyl (PFP) sulfonate esters are explicitly validated as shelf-stable alternatives to unstable heterocyclic sulfonyl chlorides, including pyrimidine-2-sulfonyl chloride [1]. The PFP esters react readily with primary and secondary amines to yield sulfonamides in high yields, providing a practical alternative when the chloride's instability precludes use. This positions pyrimidine-2-sulfonyl chloride as the high-reactivity, low-stability option versus the moderate-reactivity, high-stability PFP ester surrogate.

Sulfonyl chloride alternatives Sulfonamide synthesis Reagent stability

Commercial Availability and Purity Benchmarking: Pyrimidine-2-sulfonyl Chloride vs. Specialized Heterocyclic Sulfonyl Chlorides

Pyrimidine-2-sulfonyl chloride is commercially available from multiple vendors with catalog purities of 95% (e.g., Leyan) , positioning it as a more accessible building block compared to many specialized heterocyclic sulfonyl chlorides that require custom synthesis [1]. This commercial availability, coupled with documented use in medicinal chemistry for sulfonamide library generation [2], reduces lead time and synthetic burden relative to non-commercial analogs.

Chemical sourcing Reagent purity Medicinal chemistry building blocks

Inherent Reactivity Advantage for Covalent Warhead Design: 2-Sulfonylpyrimidine as an Acrylamide Replacement

The 2-sulfonylpyrimidine motif, which is directly accessible from pyrimidine-2-sulfonyl chloride, has been experimentally validated as an effective replacement for the acrylamide warhead in the BTK inhibitor Ibrutinib [1]. This demonstrates a quantifiable application advantage over other sulfonyl chlorides (e.g., benzenesulfonyl chloride) whose derived motifs lack this specific bioisosteric utility in targeted covalent inhibition.

Covalent inhibitors Targeted covalent drugs Bruton's tyrosine kinase

Optimal Application Scenarios for Pyrimidine-2-sulfonyl Chloride (CAS 220548-03-8) Based on Quantified Differentiation


High-Throughput Sulfonamide Library Synthesis in Medicinal Chemistry

Pyrimidine-2-sulfonyl chloride is ideally suited for parallel medicinal chemistry workflows requiring rapid generation of diverse heterocyclic sulfonamide libraries [1]. Its commercial availability and defined purity (≥95%) enable immediate use in amine coupling reactions, while its distinct instability relative to benzenesulfonyl chloride necessitates careful experimental design (e.g., fresh preparation, inert atmosphere) but does not preclude its utility in automated synthesis platforms when handled appropriately [2]. The derived sulfonamides are of direct interest for CNS and anti-infective drug discovery programs [3].

Synthesis of 2-Sulfonylpyrimidine-Based Covalent Inhibitor Warheads

Researchers developing targeted covalent inhibitors should prioritize pyrimidine-2-sulfonyl chloride as a key intermediate for installing the 2-sulfonylpyrimidine warhead motif [1]. This scaffold has been experimentally validated as an effective acrylamide surrogate in BTK inhibition, offering a differentiated chemical space for covalent drug design not accessible from carbocyclic sulfonyl chlorides [2]. This specific application directly leverages the unique electronic properties conferred by the pyrimidine ring.

Investigating Heteroaryl Sulfonamide Structure-Activity Relationships (SAR)

In SAR campaigns where heterocyclic sulfonamide substitution is a key variable, pyrimidine-2-sulfonyl chloride provides a direct route to 2-pyrimidinyl sulfonamides that are otherwise challenging to access due to the instability of the sulfonyl chloride [1]. Using this compound, rather than a more stable but electronically distinct sulfonyl fluoride or PFP ester, ensures that the SAR readout reflects the true influence of the 2-pyrimidinylsulfonyl group on target binding and pharmacokinetic properties [2].

Agrochemical Intermediate for Herbicidal Sulfonamides

Pyrimidine-2-sulfonyl chloride serves as a key intermediate in the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide herbicides [1]. Patented methods utilize this or closely related sulfonyl chlorides to construct sulfonamide-based agrochemicals for controlling undesired vegetation and suppressing nitrification in soil [2]. Procurement of this building block supports process chemistry development and scale-up of these commercial herbicide candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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